molecular formula C10H20O2 B12748382 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- CAS No. 724776-63-0

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)-

Cat. No.: B12748382
CAS No.: 724776-63-0
M. Wt: 172.26 g/mol
InChI Key: YVSNOTITPICPTB-UWVGGRQHSA-N
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Description

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- is a chemical compound known for its unique structure and properties. It is a substituted tetrahydropyran, which is a six-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- can be achieved through Prins cyclization. This reaction involves the cyclization of isoprenol and isovaleraldehyde in the presence of an acid catalyst. Iron-modified silica has been used as a catalyst for this reaction, with iron nitrate and iron chloride being the sources of iron. The reaction conditions include the presence of water, which positively influences the selectivity for the desired compound .

Industrial Production Methods

In industrial settings, the Prins cyclization is often carried out using solid catalysts such as iron chloride-modified silica. The process involves the impregnation of silica with iron chloride, either by wet impregnation or under solvent-free conditions. The selectivity for the desired product can reach up to 70% under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can have different functional groups depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)-
  • 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-
  • 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-

Uniqueness

2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (2S,4S) configuration may result in different biological activities and chemical properties compared to its stereoisomers .

Properties

CAS No.

724776-63-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(2S,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol

InChI

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3/t9-,10-/m0/s1

InChI Key

YVSNOTITPICPTB-UWVGGRQHSA-N

Isomeric SMILES

CC(C)C[C@H]1C[C@@](CCO1)(C)O

Canonical SMILES

CC(C)CC1CC(CCO1)(C)O

Origin of Product

United States

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